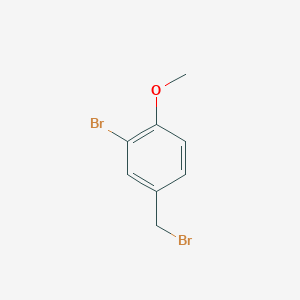

2-Bromo-4-(bromomethyl)-1-methoxybenzene

描述

2-Bromo-4-(bromomethyl)-1-methoxybenzene (CAS: 89978-72-3) is a brominated aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol. It features a methoxy group at position 1, a bromine atom at position 2, and a bromomethyl substituent at position 2. Synthesized via bromination of (3-bromo-4-methoxyphenyl)methanol using PBr₃ or PBr₅, it is obtained as a colorless to dark brown oily liquid . Its dual bromine substituents enhance reactivity in alkylation and coupling reactions, making it valuable in pharmaceuticals and materials science.

属性

IUPAC Name |

2-bromo-4-(bromomethyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVFTZHUBUQBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 4-(bromomethyl)-1-methoxybenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions

2-Bromo-4-(bromomethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding methoxybenzene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted methoxybenzene derivatives.

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of 4-(bromomethyl)-1-methoxybenzene or 1-methoxybenzene.

科学研究应用

2-Bromo-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

作用机制

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Chain Modifications

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0)

- Molecular Formula : C₈H₈BrClO

- Molecular Weight : 235.51 g/mol

- Key Differences : Replaces the bromomethyl group with chloromethyl.

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing reactivity in nucleophilic substitutions.

- Applications : Less efficient in coupling reactions compared to bromomethyl analogs .

2-Bromo-4-(3-bromopropyl)-1-methoxybenzene

- Molecular Formula : C₁₀H₁₃Br₂O

- Molecular Weight : 306.02 g/mol

- Key Differences : Extends the alkyl chain to a bromopropyl group.

- Reactivity: The longer chain increases steric hindrance but enhances solubility in non-polar solvents.

- Synthesis : Achieved via NBS-mediated bromination with 99% yield, suitable for alkylation reactions .

Positional Isomerism

1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0)

- Molecular Formula : C₈H₈Br₂O

- Key Differences : Methoxy and bromine substituents swapped (positions 1 and 2).

- Electronic Effects : Altered electron density distribution impacts regioselectivity in electrophilic aromatic substitutions.

- Applications : Positional isomerism may favor different reaction pathways in piperazine synthesis .

Functional Group Variations

4-Bromo-1-fluoro-2-methoxybenzene

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 225.03 g/mol

- Key Differences : Replaces bromine at position 1 with fluorine.

- Reactivity : Fluorine’s electronegativity activates the ring for electrophilic substitution at adjacent positions.

- Applications : Useful in synthesizing fluorinated bioactive compounds .

4-Bromo-2-ethoxy-1-methylbenzene

Comparative Data Table

生物活性

2-Bromo-4-(bromomethyl)-1-methoxybenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C9H8Br2O

- Molecular Weight : 292.97 g/mol

- Structural Features : The compound consists of a methoxy group and two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves electrophilic bromination of methoxy-substituted benzyl compounds. The reaction conditions are critical for achieving high yields and purity. Common methods include:

- Electrophilic Aromatic Substitution : Involves treating 1-methoxy-4-bromobenzene with bromomethyl compounds under acidic conditions.

- Radical Bromination : Utilizes bromine in the presence of light or heat to introduce bromine atoms at the desired positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays showed that it induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. Notably, it displayed selective toxicity towards tumor cells while sparing normal cells .

The proposed mechanism of action for this compound involves:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : Preliminary studies indicate it may inhibit key enzymes involved in cancer metabolism, further contributing to its anticancer effects .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Toxicological Considerations

While this compound shows promise in various biological applications, it is essential to consider its toxicity profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。